molecular formula C15H12N2O B8781999 2-(o-Tolyl)quinazolin-4(1H)-one CAS No. 18818-39-8

2-(o-Tolyl)quinazolin-4(1H)-one

Cat. No.: B8781999
CAS No.: 18818-39-8
M. Wt: 236.27 g/mol
InChI Key: TVFWFWOQIWIDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(o-Tolyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a 2-methylphenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. For 2-(o-Tolyl)quinazolin-4(1H)-one, the reaction can be carried out under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.

Another approach involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This method allows for the synthesis of quinazolin-4(3H)-ones starting from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature .

Industrial Production Methods

Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale reactions using similar synthetic routes as described above. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions can occur at the quinazolinone core or the 2-methylphenyl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce dihydroquinazolinones.

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives have been found to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell apoptosis . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(o-Tolyl)quinazolin-4(1H)-one is unique due to its specific substituent at the 2-position, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its interactions with certain molecular targets, leading to distinct therapeutic effects.

Properties

CAS No.

18818-39-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(2-methylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)

InChI Key

TVFWFWOQIWIDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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